molecular formula C16H17AsO B14628784 10-(Butan-2-YL)-10H-phenoxarsinine CAS No. 55369-40-9

10-(Butan-2-YL)-10H-phenoxarsinine

Cat. No.: B14628784
CAS No.: 55369-40-9
M. Wt: 300.23 g/mol
InChI Key: BDDJRMRFBXRIBQ-UHFFFAOYSA-N
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Description

10-(Butan-2-YL)-10H-phenoxarsinine is an organoarsenic compound derived from the phenoxarsine core structure, where the arsenic atom is substituted at the 10-position with a butan-2-yl group (C₄H₉). The phenoxarsine scaffold is structurally analogous to phenothiazine but replaces sulfur with arsenic, significantly altering its electronic and chemical properties. The butan-2-yl substituent introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions .

Properties

CAS No.

55369-40-9

Molecular Formula

C16H17AsO

Molecular Weight

300.23 g/mol

IUPAC Name

10-butan-2-ylphenoxarsinine

InChI

InChI=1S/C16H17AsO/c1-3-12(2)17-13-8-4-6-10-15(13)18-16-11-7-5-9-14(16)17/h4-12H,3H2,1-2H3

InChI Key

BDDJRMRFBXRIBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[As]1C2=CC=CC=C2OC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-sec-Butyl-10H-phenoxarsine typically involves the reaction of phenoxarsine with a secondary butyl halide under specific conditions. One common method includes:

    Starting Materials: Phenoxarsine and sec-butyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is heated under reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of 10-sec-Butyl-10H-phenoxarsine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 10-sec-Butyl-10H-phenoxarsine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: It can be reduced to form arsenic hydrides.

    Substitution: The secondary butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products:

    Oxidation: Arsenic oxides and phenolic derivatives.

    Reduction: Arsenic hydrides and butyl derivatives.

    Substitution: Various substituted phenoxarsine derivatives.

Scientific Research Applications

10-sec-Butyl-10H-phenoxarsine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-sec-Butyl-10H-phenoxarsine involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of biochemical pathways in cells. The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress and disruption of cellular homeostasis.

Comparison with Similar Compounds

Structural and Electronic Comparisons

10-Chloro-10H-phenoxarsine
  • Molecular Formula: C₁₂H₈AsClO (vs. C₁₆H₁₇AsO for 10-(butan-2-YL)-10H-phenoxarsinine).
  • Substituent Effects : The chlorine atom is electron-withdrawing, polarizing the arsenic center and increasing electrophilicity. In contrast, the butan-2-yl group is electron-donating, stabilizing the arsenic atom and enhancing lipophilicity.
  • Physical Properties :
    • Boiling Point: 365.1°C (chloro derivative) vs. estimated >400°C (butan-2-yl analog due to higher molecular weight and van der Waals interactions).
    • LogP: Chloro derivative (estimated ~2.5) vs. butan-2-yl analog (~3.8), indicating greater lipid solubility for the latter .
Phenothiazine Derivatives (e.g., 10-Benzenesulfonyl-10H-phenothiazine)
  • Core Structure: Phenothiazine replaces arsenic with sulfur, reducing atomic polarizability and toxicity.
  • Reactivity: Sulfur in phenothiazines participates in redox reactions (e.g., forming sulfoxides), whereas arsenic in phenoxarsines may exhibit higher oxidative instability.
  • Applications: Phenothiazines are widely used in pharmaceuticals (e.g., antipsychotics), while phenoxarsines are explored for biocidal properties due to arsenic’s toxicity .

Data Table: Key Properties of Phenoxarsine Derivatives

Property 10-Chloro-10H-phenoxarsine 10-(Butan-2-YL)-10H-phenoxarsinine (Inferred) 10-Benzenesulfonyl-10H-phenothiazine
Molecular Formula C₁₂H₈AsClO C₁₆H₁₇AsO C₁₈H₁₃NO₂S₂
Molecular Weight 278.57 g/mol ~292.23 g/mol 339.44 g/mol
Boiling Point 365.1°C >400°C (est.) Not reported
LogP ~2.5 ~3.8 ~4.2
Toxicity High Moderate (est.) Low
Primary Use Historical biocidal agent Research (potential biocidal/material uses) Pharmaceutical intermediates

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